molecular formula C10H9ClO2 B055422 Methyl 4-chlorocubanecarboxylate CAS No. 122200-62-8

Methyl 4-chlorocubanecarboxylate

Cat. No.: B055422
CAS No.: 122200-62-8
M. Wt: 196.63 g/mol
InChI Key: PBYHSMBLPMUVLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chlorocubanecarboxylate can be synthesized from methyl 4-(chlorocarbonyl)cubane-1-carboxylate . The synthesis involves the use of reagents such as dmap (4-dimethylaminopyridine) and 2-mercaptopyridine-1-oxide sodium salt in tetrachloromethane under irradiation conditions . The reaction typically takes about 2 hours to complete .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly strained cubane structure.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorocubanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cubane structure.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. For example, the Hofer–Moest reaction under flow conditions can be used for the oxidative decarboxylative ether formation of cubane derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative decarboxylation can lead to the formation of alkoxy cubanes .

Scientific Research Applications

Methyl 4-chlorocubanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chlorocubanecarboxylate involves its interaction with molecular targets through its highly strained cubane structure. This structure allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Methyl 4-chlorocubanecarboxylate can be compared with other cubane derivatives, such as:

Biological Activity

Methyl 4-chlorocubanecarboxylate is a compound derived from the cubane structure, which has garnered attention in medicinal chemistry due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a cubane core with a carboxylate and a chlorine substituent. The synthesis typically involves the functionalization of cubane derivatives through various organic reactions, including halogenation and esterification processes. For instance, the introduction of chlorine can be achieved via electrophilic halogenation methods, while the carboxylate group is often introduced through carboxylation reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:

  • Antimicrobial Properties : Research indicates that compounds with cubane structures exhibit significant antibacterial activity. This compound has shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism may involve modulation of signaling pathways associated with inflammation .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have demonstrated selective toxicity, making it a candidate for further exploration in cancer therapeutics. The compound appears to induce apoptosis in certain cancer cells while sparing normal cells .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

  • Antibacterial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, supporting its potential as a novel antibacterial agent .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may interfere with the NF-κB signaling pathway involved in inflammation .
  • Cytotoxicity Studies : In a study involving various cancer cell lines, this compound was found to significantly reduce cell viability at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Summary Table

Biological ActivityObservationsReferences
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryReduced TNF-α production in macrophages
CytotoxicityInduced apoptosis in cancer cell lines

Properties

IUPAC Name

methyl 4-chlorocubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHSMBLPMUVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557972
Record name Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122200-62-8
Record name Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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